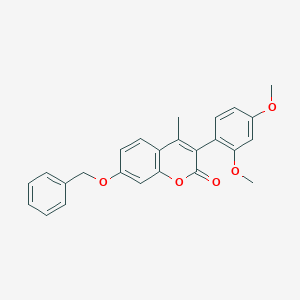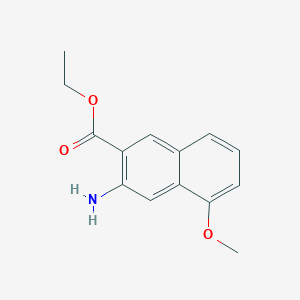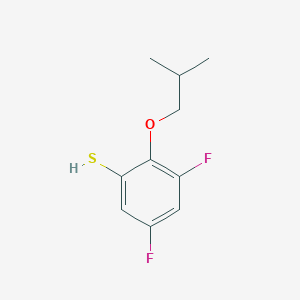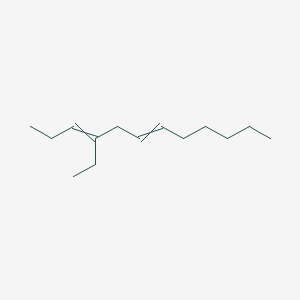
4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline is a chemical compound with the molecular formula C17H21BrN2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Bromination: The introduction of a bromine atom into the quinoline ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps. This is done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Alkylation: The introduction of the propyl group into the quinoline ring. This can be achieved using propyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
化学反应分析
Types of Reactions
4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of quinoline derivatives with substituted functional groups.
科学研究应用
4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-tert-Butoxycarbonylamino-6-chloro-2-propylquinoline
- 4-tert-Butoxycarbonylamino-6-fluoro-2-propylquinoline
- 4-tert-Butoxycarbonylamino-6-iodo-2-propylquinoline
Uniqueness
4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The tert-butoxycarbonyl group provides protection to the amino group, allowing for selective reactions at other positions on the quinoline ring.
属性
CAS 编号 |
948290-88-8 |
|---|---|
分子式 |
C17H21BrN2O2 |
分子量 |
365.3 g/mol |
IUPAC 名称 |
tert-butyl N-(6-bromo-2-propylquinolin-4-yl)carbamate |
InChI |
InChI=1S/C17H21BrN2O2/c1-5-6-12-10-15(20-16(21)22-17(2,3)4)13-9-11(18)7-8-14(13)19-12/h7-10H,5-6H2,1-4H3,(H,19,20,21) |
InChI 键 |
VMAQLZQFIHWVET-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol](/img/structure/B15174388.png)
![3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B15174390.png)
![Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate](/img/structure/B15174404.png)
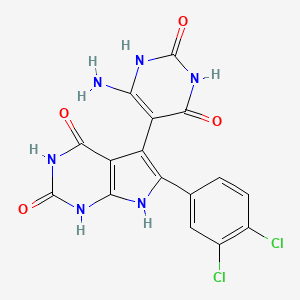
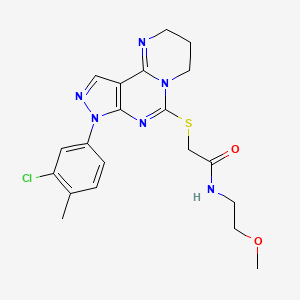
![2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid](/img/structure/B15174420.png)
